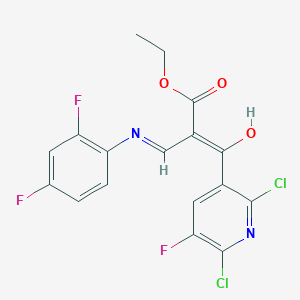
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate, commonly known as DFN-15, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
DFN-15 exerts its therapeutic effects by inhibiting the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which is a major source of ROS production in various cells and tissues. Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase is a membrane-bound enzyme complex that generates superoxide anion (O2-) by transferring electrons from Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate to oxygen. DFN-15 inhibits the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase by binding to its active site and preventing the transfer of electrons, thereby reducing ROS production and oxidative stress.
Biochemical and Physiological Effects
DFN-15 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been reported to reduce ROS production and oxidative stress, which can lead to the inhibition of various signaling pathways involved in the pathogenesis of diseases. DFN-15 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DFN-15 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFN-15 has several advantages for lab experiments, including its high potency and specificity for Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase inhibition. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DFN-15 is its low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
DFN-15 has shown promising results in various preclinical studies, and several future directions can be explored to further understand its therapeutic potential. One possible direction is to investigate its efficacy in combination with other therapeutic agents in various diseases. Another direction is to explore its potential as a diagnostic tool for diseases associated with oxidative stress. Additionally, further studies are needed to determine the optimal dosing and administration of DFN-15 for various diseases.
Métodos De Síntesis
The synthesis of DFN-15 involves a multistep process that includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethyl acrylate, followed by the addition of 2,4-difluoroaniline. The final product is obtained after purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
DFN-15 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Several preclinical studies have shown that DFN-15 can inhibit the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) and oxidative stress. Excessive ROS production and oxidative stress have been implicated in the pathogenesis of various diseases, making DFN-15 a promising therapeutic agent.
Propiedades
IUPAC Name |
ethyl (Z)-3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O3/c1-2-27-17(26)10(7-23-13-4-3-8(20)5-11(13)21)14(25)9-6-12(22)16(19)24-15(9)18/h3-7,25H,2H2,1H3/b14-10-,23-7? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAPUDANUPECU-BFUOOLRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(N=C1Cl)Cl)F)O)C=NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(N=C1Cl)Cl)F)\O)/C=NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

